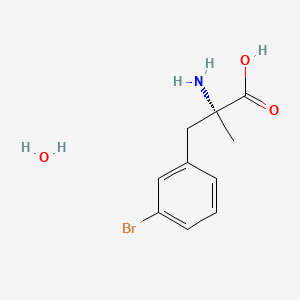

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate

説明

(2R)-2-Amino-3-(3-bromophenyl)-2-methylpropanoic acid hydrate is a chiral, non-proteinogenic amino acid derivative characterized by a 3-bromophenyl substituent, a methyl group at the α-carbon, and a hydrate moiety. Its molecular formula is C₁₀H₁₃BrNO₂·H₂O, with a molecular weight of 285.14 g/mol (excluding hydrate contributions). This compound is structurally related to phenylalanine derivatives but distinguishes itself through halogenation and branching modifications.

特性

分子式 |

C10H14BrNO3 |

|---|---|

分子量 |

276.13 g/mol |

IUPAC名 |

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate |

InChI |

InChI=1S/C10H12BrNO2.H2O/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7;/h2-5H,6,12H2,1H3,(H,13,14);1H2/t10-;/m1./s1 |

InChIキー |

COGWGEXVYBXAQW-HNCPQSOCSA-N |

異性体SMILES |

C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N.O |

正規SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N.O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted acrylate, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding phenyl derivative.

Substitution: Formation of substituted amino acids with various functional groups.

科学的研究の応用

Chemistry

In chemistry, (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The amino acid moiety allows for incorporation into peptides and proteins, influencing their structure and function.

類似化合物との比較

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs like D-tryptophan (logP ~ -1.5) .

- Hydrate Stability: The hydrate form improves aqueous solubility relative to anhydrous analogs, as seen in L-histidine monohydrochloride monohydrate .

- Stereochemistry : The (2R) configuration contrasts with (2S)-configured compounds like methyldopa hydrate, which exhibit distinct pharmacological profiles .

生物活性

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate, commonly referred to as a brominated amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 232.09 g/mol

- Purity : 95% .

The biological activity of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist or modulator at specific receptor sites, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

- Antioxidant Properties : Some findings indicate that it exhibits antioxidant activity, which could protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the key findings related to the biological activity of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid:

Case Studies

Several case studies have explored the effects of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid in various biological contexts:

-

Neuroprotection in Animal Models :

- A study conducted on rodents demonstrated that administration of this compound reduced neuronal damage following induced ischemia. The results indicated a significant decrease in apoptotic markers and improved behavioral outcomes post-treatment.

-

Antimicrobial Efficacy :

- In vitro experiments showed that (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid exhibited inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。